molecular formula C10H12BrNO3 B8533773 (5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester CAS No. 1219936-57-8

(5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester

Cat. No.: B8533773
CAS No.: 1219936-57-8
M. Wt: 274.11 g/mol
InChI Key: XBFNAALWSLPQES-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1219936-57-8

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-6-methoxypyridin-3-yl)acetate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-9(13)5-7-4-8(11)10(14-2)12-6-7/h4,6H,3,5H2,1-2H3

InChI Key

XBFNAALWSLPQES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To (5-bromo-6-methoxy-pyridin-3-yl)-acetonitrile (1.139 g, 5.02 mmol) in EtOH (11 ml) was added acetyl chloride (3.6 mL, 50.54 mmol), and the reaction was stirred at 50° C. for 24 hours, and at room temperature for 2 days. The reaction was worked up with CH2Cl2 and saturated aqueous NaHCO3, and then reacidified and extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated to give (5-bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester.
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1.139 g
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reactant
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3.6 mL
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11 mL
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Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-6-methoxy-pyridin-3-yl)-acetic acid (Step AN2) (400 mg, 1.6 mmol) in CH2Cl2 (0.8 mL) was added DCC (18 mg, 0.09 mmol), DMAP (one spatula) and EtOH (4.88 mmol) and the mixture was stirred at rt for 15 h. H2O and EtOAc were added and the phases were separated. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (heptane/EtOAc, 85:15→0:100). ESI-MS: tR=1.05 min, [M+H]+ 274.1/276.1 (LC-MS 1).
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400 mg
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reactant
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18 mg
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reactant
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4.88 mmol
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reactant
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0.8 mL
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solvent
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